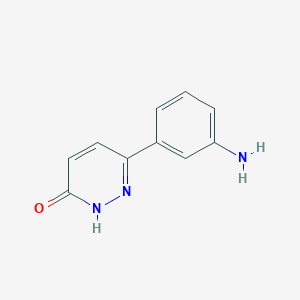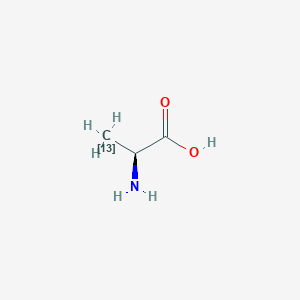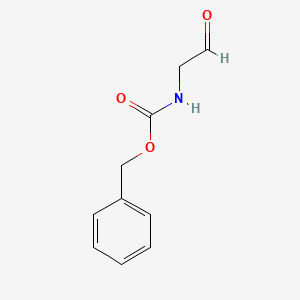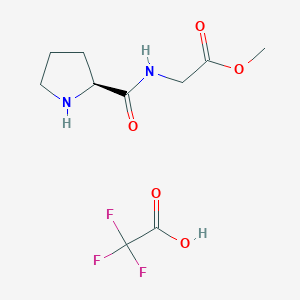
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one
説明
The compound 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is a derivative of the pyridazinone class, which is known for its significance in the development of cardio-active agents. This class of compounds has been extensively studied due to their potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, a closely related structure, is a vital part of many cardio-active pyridazinone derivatives that have been clinically used or tested in trials, such as imazodan, pimobendan, and levosimendan .
Synthesis Analysis
The synthesis of pyridazinone derivatives, including those with aminophenyl groups, has been reported in various studies. A general route for the synthesis of a novel class of pyridazin-3-one derivatives was established by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, yielding the pyridazin-3-one derivatives as the sole isolable products in excellent yield . Additionally, the synthesis of 6-(4-(substituted-amino)phenyl)-4,5-dihydropyridazin-3(2H) ones as potential positive inotropic agents has been described, highlighting the pharmaceutical interest in these compounds .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified with various substituents to enhance biological activity. The structures of new substances prepared in the synthesis of pyridazinone derivatives were determined using different analytical spectroscopic methods, including X-ray crystallographic analysis . This detailed structural analysis is crucial for understanding the compound's interactions at the molecular level, which is essential for its potential use as a therapeutic agent.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and potential biological activity. For instance, the 6-acetyl-3-oxopyridazine derivative was reacted with DMF-DMA to afford the corresponding enaminone derivative, which reacts with a variety of aminoazoles to afford azolo[1,5-a]pyrimidine derivatives . Furthermore, the reaction of 3-(dimethylamino)-2H-azirines with 2-(trifluoromethyl)-1,3-oxazol-5(2H)-ones led to the formation of 5-(dimethylamino)-3,6-dihydropyrazin-2(1H)-ones, showcasing the reactivity of pyridazinone derivatives under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. For example, the enantioseparation of 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key synthetic intermediate for the cardiotonic agent levosimendan, was achieved using polysaccharide-based chiral stationary phases in chromatography. This study demonstrated the importance of chiral separation in the pharmaceutical industry and provided efficient preparative methods for the isolation of enantiomers, which are crucial for the drug's activity and safety .
科学的研究の応用
Anticonvulsant Activity
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one derivatives have been investigated for their anticonvulsant activity. The derivatives were synthesized from 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one by reaction with different aldehydes. Studies using the maximal electro shock (MES) method found that some derivatives exhibit significant anticonvulsant activity (Samanta et al., 2011).
Cardioactive Agents
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component of many cardio-active pyridazinone derivatives. These compounds are either used clinically or have been tested in clinical trials for cardiovascular applications, including agents like imazodan, pimobendan, and levosimendan (Imran & Abida, 2016).
Antihypertensive Activity
6-(Substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and tested for antihypertensive activities. These compounds showed promising results in non-invasive tests using the Tail Cuff method (Siddiqui et al., 2010).
Positive Inotropic Agents
The compound has been considered for synthesis as potential positive inotropic agents, which are substances that increase the strength of muscular contraction in the heart (Abou-Zeid et al., 1997).
Platelet Aggregation Inhibiting and Hypotensive Activities
6-Aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown both platelet aggregation inhibiting and hypotensive actions. Certain derivatives were found to be significantly more effective than acetylsalicylic acid in these activities (Thyes et al., 1983).
Cancer Cell Killing
Modulators of 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a compound structurally related to 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one, have been studied for their ability to kill cancer cells by inducing interactions with specific proteins (Lewis et al., 2019).
将来の方向性
While specific future directions for “6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one” are not available, research into similar compounds is ongoing. For example, tisotumab vedotin, an antibody-drug conjugate, was recently granted FDA accelerated approval for recurrent or metastatic cervical cancer . More than 30 antibody-drug conjugates targeting 20 biomarkers are being tested in clinical trials .
作用機序
Target of Action
Related compounds such as imidazopyridines have been recognized as having biological potential against a variety of targets, including anti-tubercular, anti-malarial, and anti-trypanosomal targets .
Mode of Action
brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial, and anti-TB agents, respectively .
Biochemical Pathways
Related compounds such as imidazopyridines have been found to interact with various biochemical pathways, including those involved in the synthesis of farnesyl diphosphate, kinase signaling, and fatty acid synthesis .
Result of Action
Related compounds such as imidazopyridines have been found to have significant biological activity against various targets, suggesting that 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one may also have notable effects .
特性
IUPAC Name |
3-(3-aminophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQRBYTUCRSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462955 | |
| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
24912-36-5 | |
| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















